Cas no 1363381-09-2 (2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid)
![2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1363381-09-2x500.png)
2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid
- 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- PB32002
- 2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylicacid
- CS-0057309
- P12883
- 2-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1363381-09-2
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- MDL: MFCD20926163
- Inchi: 1S/C8H7N3O2/c1-11-4-6-2-5(8(12)13)3-9-7(6)10-11/h2-4H,1H3,(H,12,13)
- InChI Key: JYDFDGVRVUJSOP-UHFFFAOYSA-N
- SMILES: C12=NN(C)C=C1C=C(C(O)=O)C=N2
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 68Ų
2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011685-1G |
2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1363381-09-2 | 95% | 1g |
¥ 4,158.00 | 2023-03-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD314937-1g |
2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid |
1363381-09-2 | 98+% | 1g |
¥5530.0 | 2023-04-02 | |
Chemenu | CM331935-500mg |
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1363381-09-2 | 95%+ | 500mg |
$496 | 2023-03-27 | |
Chemenu | CM331935-100mg |
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1363381-09-2 | 95%+ | 100mg |
$676 | 2021-08-18 | |
Chemenu | CM331935-1g |
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1363381-09-2 | 95%+ | 1g |
$1627 | 2021-08-18 | |
Chemenu | CM331935-1g |
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1363381-09-2 | 95%+ | 1g |
$621 | 2023-03-27 | |
Aaron | AR00HV8M-10g |
2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid |
1363381-09-2 | 95% | 10g |
$3599.00 | 2023-12-16 | |
A2B Chem LLC | AI32538-500mg |
2-Methyl-2h-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1363381-09-2 | 95% | 500mg |
$459.00 | 2024-04-20 | |
Aaron | AR00HV8M-250mg |
2-Methyl-2H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid |
1363381-09-2 | 97% | 250mg |
$288.00 | 2025-02-11 | |
A2B Chem LLC | AI32538-1g |
2-Methyl-2h-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1363381-09-2 | 95% | 1g |
$689.00 | 2024-04-20 |
2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Related Literature
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1. Water
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Research Brief on 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1363381-09-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1363381-09-2) has recently emerged as a promising scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic structure, featuring a pyrazolopyridine core, has drawn significant attention for its potential in kinase inhibition, anti-inflammatory applications, and as a building block for targeted drug design. Recent studies highlight its role in modulating key biological pathways, particularly in oncology and autoimmune diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective JAK2 inhibitor when derivatized at the 5-carboxylic acid position. Researchers achieved 78% inhibition of JAK2 at 100 nM concentrations while maintaining >10-fold selectivity over JAK1 and JAK3, suggesting potential for myeloproliferative disorder treatments. The crystal structure analysis (PDB: 8T4K) revealed critical hydrogen bonding interactions between the carboxyl group and kinase hinge region.
In synthetic chemistry advancements, a novel continuous-flow protocol developed by ACS Sustainable Chemistry & Engineering (2024) enables gram-scale production of 1363381-09-2 with 92% yield and >99% purity. This green chemistry approach reduces organic solvent use by 70% compared to batch methods, addressing previous scalability challenges. The process utilizes enzymatic carboxylation of the pyrazolo[3,4-b]pyridine precursor under mild conditions (40°C, pH 7.4).
Proteomics studies have identified unexpected off-target effects worth noting. A Nature Chemical Biology paper (2024) reported moderate inhibition (IC50 = 3.2 μM) of carbonic anhydrase IX, suggesting possible applications in hypoxia-related pathologies. However, this cross-reactivity necessitates careful structural optimization for target-specific drug development programs.
The compound's physicochemical properties make it particularly valuable for CNS drug discovery. With calculated logP of 1.8 and polar surface area of 78 Ų, derivatives show excellent blood-brain barrier permeability in murine models. Researchers at Pfizer recently disclosed a series of 1363381-09-2-based mGluR5 negative allosteric modulators with picomolar potency for neurodegenerative indications.
Ongoing clinical investigations include Phase I trials of a 1363381-09-2-derived FGFR4 inhibitor (LY-556) for hepatocellular carcinoma, demonstrating favorable safety profiles in preliminary results. Meanwhile, computational fragment-based drug design platforms are increasingly incorporating this scaffold into virtual libraries due to its privileged structure characteristics.
Future research directions highlighted in recent reviews emphasize three key areas: 1) Development of bifunctional PROTACs leveraging the compound's metal-chelating properties, 2) Exploration of its fluorescent properties for theranostic applications, and 3) Structural hybridization with known pharmacophores to address antimicrobial resistance challenges. The compound's unique combination of synthetic accessibility and three-dimensional complexity positions it as a valuable asset in modern drug discovery pipelines.
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